molecular formula C8H18ClNO B2579401 2-Cyclobutyl-2-ethoxyethanamine;hydrochloride CAS No. 2408971-07-1

2-Cyclobutyl-2-ethoxyethanamine;hydrochloride

Cat. No.: B2579401
CAS No.: 2408971-07-1
M. Wt: 179.69
InChI Key: OABMOIAFVPZFIS-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-ethoxyethanamine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a cyclobutyl ring and an ethoxyethanamine group, making it a subject of interest for various chemical and biological studies.

Preparation Methods

The synthesis of 2-Cyclobutyl-2-ethoxyethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the cyclobutyl ring and the ethoxyethanamine group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

2-Cyclobutyl-2-ethoxyethanamine;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the cyclobutyl ring or the ethoxyethanamine group.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-ethoxyethanamine;hydrochloride involves its interaction with specific molecular targets in the body. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-Cyclobutyl-2-ethoxyethanamine;hydrochloride can be compared with other similar compounds, such as those containing cyclobutyl or ethoxyethanamine groups. These comparisons highlight the unique properties of this compound, such as its specific reactivity and biological activity. Similar compounds include cyclobutylamine and ethoxyethanamine derivatives, which may share some chemical properties but differ in their overall structure and applications.

Properties

IUPAC Name

2-cyclobutyl-2-ethoxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-2-10-8(6-9)7-4-3-5-7;/h7-8H,2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABMOIAFVPZFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN)C1CCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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